molecular formula C6H7N3OS B13031957 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile

Cat. No.: B13031957
M. Wt: 169.21 g/mol
InChI Key: IMZMIFPZYQHXNZ-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile is a chemical compound with a unique structure that includes a dimethylamino group, a carbonitrile group, and an isothiazole ring

Preparation Methods

The synthesis of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce an amine derivative.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 5-(Dimethylamino)-3-oxo-2,3-dihydroisothiazole-4-carbonitrile include other isothiazole derivatives and compounds with dimethylamino groups. For example, 5-(Dimethylamino)-1-naphthalenesulfonyl chloride is a related compound with similar functional groups but different applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

5-(dimethylamino)-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H7N3OS/c1-9(2)6-4(3-7)5(10)8-11-6/h1-2H3,(H,8,10)

InChI Key

IMZMIFPZYQHXNZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)NS1)C#N

Origin of Product

United States

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